2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride
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Overview
Description
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is a chemical compound that features an imidazole ring and a trifluoromethyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
Coupling with Aniline: The imidazole derivative is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction, often facilitated by a base such as potassium carbonate (K₂CO₃).
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the nitro group (if present) or other reducible functionalities using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or other peroxides under acidic or basic conditions.
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄), and halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving imidazole-containing substrates. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of the imidazole ring and trifluoromethyl group can enhance the compound’s pharmacokinetic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)aniline:
2-(1H-imidazol-1-yl)-5-methyl aniline: Contains a methyl group instead of a trifluoromethyl group, leading to different pharmacokinetic properties.
Uniqueness
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is unique due to the combination of the imidazole ring and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-imidazol-1-yl-5-(trifluoromethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.2ClH/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16;;/h1-6H,14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUBEIYIOQRLBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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